molecular formula C20H23FN2O B248511 1-(4-Fluorobenzoyl)-4-(3-phenylpropyl)piperazine

1-(4-Fluorobenzoyl)-4-(3-phenylpropyl)piperazine

Cat. No. B248511
M. Wt: 326.4 g/mol
InChI Key: SXLJDHZUHDDLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzoyl)-4-(3-phenylpropyl)piperazine (4-FPP) is a chemical compound that belongs to the family of piperazine derivatives. It has been synthesized in the laboratory for scientific research purposes. This compound has been studied for its potential as a drug candidate for the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-(4-Fluorobenzoyl)-4-(3-phenylpropyl)piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. It also has affinity for the dopamine D2 receptor. These actions may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-Fluorobenzoyl)-4-(3-phenylpropyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and the growth of new neurons. These effects may contribute to its antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Fluorobenzoyl)-4-(3-phenylpropyl)piperazine in lab experiments is its low toxicity profile. It has been found to be well-tolerated in animal models. Another advantage is its good pharmacokinetic properties, which make it suitable for oral administration. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-Fluorobenzoyl)-4-(3-phenylpropyl)piperazine. One direction is to further investigate its mechanism of action and its effects on the brain. Another direction is to study its potential as a drug candidate for the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Moreover, it may be interesting to study its effects on neuroplasticity and the growth of new neurons. Overall, 1-(4-Fluorobenzoyl)-4-(3-phenylpropyl)piperazine is a promising compound that may have potential as a drug candidate for the treatment of various neurological disorders.

Synthesis Methods

The synthesis of 1-(4-Fluorobenzoyl)-4-(3-phenylpropyl)piperazine involves the reaction of 1-(4-fluorobenzoyl)piperazine with 3-phenylpropanol in the presence of a catalyst. The reaction takes place under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization. The final product is obtained as a white crystalline powder with a high degree of purity.

Scientific Research Applications

1-(4-Fluorobenzoyl)-4-(3-phenylpropyl)piperazine has been studied extensively for its potential as a drug candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. Moreover, it has been found to have a low toxicity profile and good pharmacokinetic properties.

properties

Product Name

1-(4-Fluorobenzoyl)-4-(3-phenylpropyl)piperazine

Molecular Formula

C20H23FN2O

Molecular Weight

326.4 g/mol

IUPAC Name

(4-fluorophenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H23FN2O/c21-19-10-8-18(9-11-19)20(24)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11H,4,7,12-16H2

InChI Key

SXLJDHZUHDDLCC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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